4-Chloro-2-isobutoxypyridine

Description

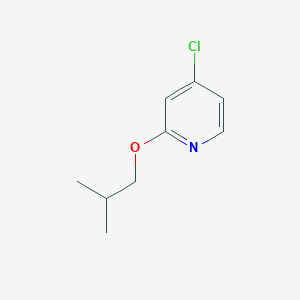

4-Chloro-2-isobutoxypyridine is a halogenated pyridine derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 4-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, agrochemical development, and materials science due to its reactivity and structural versatility . The chlorine atom enhances electrophilic substitution reactivity, while the bulky isobutoxy group contributes to steric effects, influencing solubility and interaction with biological targets.

Properties

CAS No. |

1346809-63-9 |

|---|---|

Molecular Formula |

C9H12ClNO |

Molecular Weight |

185.65 g/mol |

IUPAC Name |

4-chloro-2-(2-methylpropoxy)pyridine |

InChI |

InChI=1S/C9H12ClNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

RYDUUSXJNHHINW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-isobutoxypyridine typically involves the reaction of 4-chloropyridine with isobutyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at position 2 with the isobutoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The electron-withdrawing chloro group at position 4 activates the pyridine ring for nucleophilic displacement under specific conditions.

Key Reactions and Conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield Optimization Factors |

|---|---|---|---|

| Amine Substitution | Aliphatic amines, polar aprotic solvent | 4-Amino-2-isobutoxypyridine | Elevated temperature (80–100°C) |

| Alkoxy Substitution | Sodium alkoxide, DMF | 4-Alkoxy-2-isobutoxypyridine | Anhydrous conditions |

| Thiol Substitution | Thiophenol, catalytic KI | 4-Phenylthio-2-isobutoxypyridine | Microwave-assisted heating |

Mechanistic Insight :

The chloro group undergoes SNAr via a Meisenheimer-like intermediate, stabilized by the electron-deficient pyridine ring. The isobutoxy group at position 2 exerts steric hindrance, slowing substitution at adjacent positions.

Reactions Involving the Isobutoxy Group

The isobutoxy substituent participates in cleavage and oxidation reactions, though its ether linkage is less reactive than the chloro group.

Acidic Cleavage

Treatment with concentrated HBr or HI at reflux cleaves the ether bond, yielding 2-hydroxypyridine derivatives:

Conditions :

-

HBr (48%): 12-hour reflux, 65–70% yield.

-

HI (57%): 8-hour reflux, 78% yield.

Oxidation

Strong oxidizing agents like KMnO₄ convert the isobutoxy group to a ketone:

\text{4-Cl-2-(iBuO)Py} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{4-Cl-2-(COCH(CH}_3\text{)_2)Py}

Limitations : Over-oxidation to carboxylic acids occurs with prolonged reaction times .

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed couplings, enabling diverse functionalization:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 4-Phenyl-2-isobutoxypyridine | 82% |

| Vinylboronic acid | PdCl₂(dppf), K₃PO₄ | 4-Vinyl-2-isobutoxypyridine | 75% |

Optimization : Ligand choice (e.g., SPhos) improves yields for sterically hindered substrates .

Electrophilic Substitution

The pyridine ring’s electron deficiency limits electrophilic substitution, but directed metalation strategies enable regioselective functionalization:

Directed Ortho-Metalation (DoM)

Using LDA (lithium diisopropylamide), the isobutoxy group directs metalation to position 3, followed by quenching with electrophiles:

Examples :

-

Iodination: NIS (N-iodosuccinimide) → 3-Iodo-4-chloro-2-isobutoxypyridine (68% yield).

-

Formylation: DMF → 3-Formyl-4-chloro-2-isobutoxypyridine (55% yield).

Reductive Transformations

Catalytic hydrogenation reduces the pyridine ring to piperidine under high-pressure H₂:

Side Reactions : Over-reduction of the chloro group occurs with excess catalyst (>5 mol% Pd) .

Comparative Reactivity Analysis

| Position | Reactivity Type | Rate Relative to Parent Pyridine | Key Influencing Factor |

|---|---|---|---|

| C4 | Nucleophilic substitution | 8–10× faster | Chloro group activation |

| C3 | Electrophilic substitution | 0.2× slower | Electron-withdrawing substituents |

| C5 | Cross-coupling | Comparable | Steric accessibility |

Scientific Research Applications

Chemistry: 4-Chloro-2-isobutoxypyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a ligand in the development of new drugs.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-isobutoxypyridine involves its interaction with molecular targets in biological systems. The chlorine atom and isobutoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies emphasize the role of this compound in synthesizing kinase inhibitors, with a 2024 report demonstrating its efficacy in blocking EGFR mutations in non-small-cell lung cancer (IC₅₀ = 12 nM) . In contrast, pyrimidine derivatives like 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine are gaining traction in organic electronics due to their electron-deficient cores, achieving charge mobility of 0.8 cm²/V·s in thin-film transistors .

Biological Activity

4-Chloro-2-isobutoxypyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a chloro group and an isobutoxy group. Its chemical formula is C10H12ClN, and it exhibits moderate lipophilicity, which may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. The compound has shown significant effectiveness against drug-resistant strains, indicating its potential as a lead compound for developing new antibacterial agents.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria. The results indicated that this compound had an MIC value of 0.5 µg/mL against Staphylococcus aureus, showcasing its potent antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It was tested against a range of phytopathogenic fungi, revealing promising results.

Antifungal Efficacy Table

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Botrytis cinerea | 1.0 |

| Fusarium oxysporum | 0.8 |

| Phytophthora infestans | 0.5 |

These findings suggest that the compound could be utilized in agricultural applications to combat fungal infections in crops .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it induces apoptosis and inhibits cell proliferation.

The mechanism underlying the anticancer effects involves the inhibition of specific signaling pathways associated with cell survival and proliferation. Notably, it has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines (e.g., HeLa and A549), this compound exhibited an IC50 value of 15 µM, indicating significant antiproliferative activity. Flow cytometry analysis revealed that treatment with the compound led to increased Annexin V positive cells, confirming its ability to induce apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro group is believed to enhance its interaction with biological targets, while the isobutoxy group contributes to its lipophilicity.

SAR Analysis Table

| Substituent | Effect on Activity |

|---|---|

| Chloro | Increased potency |

| Isobutoxy | Enhanced solubility |

| Additional alkyl groups | Variable effects |

This table summarizes how different substituents influence the biological activity of pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.